N1-Acetylspermidine
Overview
Description
Introduction N1-Acetylspermidine is a derivative of the polyamine spermidine, which is involved in various biological processes. Its synthesis and physiological significance have been subjects of research in various contexts, including human health and disease.
Synthesis Analysis N1-Acetylspermidine is synthesized from spermidine in biological systems. For instance, in cultured human lymphocytes, it is formed alongside N-acetylputrescine. These compounds are synthesized in both untreated and lectin-transformed cells, indicating a fundamental role in cell physiology (Menashe, Faber, & Bachrach, 1980).
Molecular Structure Analysis While specific studies focusing solely on the molecular structure of N1-Acetylspermidine are limited, its structure as a derivative of spermidine implies a typical polyamine backbone with an acetyl group attached to the nitrogen atom. This acetylation alters its chemical behavior compared to spermidine.
Chemical Reactions and Properties The chemical reactions involving N1-Acetylspermidine primarily include its formation and subsequent interactions in biological systems. It participates in the dynamic equilibrium of polyamine metabolism, which is crucial for cell growth and differentiation.
Physical Properties Analysis The physical properties of N1-Acetylspermidine, such as solubility and stability, are not extensively documented in the available literature. However, its close relation to spermidine suggests similar properties like solubility in water and biological fluids.
Chemical Properties Analysis N1-Acetylspermidine's acetyl group impacts its chemical properties, potentially altering its interaction with other molecules and enzymes within the cell. It's a subject of interest in cancer research, as its levels are often altered in various cancer types, indicating a possible role in tumor biology (S. Takenoshita et al., 1984).
Scientific Research Applications
Colorectal Adenocarcinomas : N1-Acetylspermidine levels are significantly elevated in human colorectal adenocarcinomas compared to benign adenomas and control mucosae, suggesting its potential as a biochemical marker for this cancer (Takenoshita et al., 1984).
Oral Cavity Tumors : Elevated levels of N1-Acetylspermidine in squamous cell carcinoma of the oral cavity compared to surrounding healthy tissue and benign oral lesions indicate its potential as a marker for diagnosis (Gallesio et al., 1994).
Cardiac and Spleen Responses : In rats, N1-Acetylspermidine content greatly increases in the heart and spleen after isoprenaline treatment, suggesting its involvement in response to catecholamine stress (Stefanelli et al., 1986).
Cancer Biomarkers in Urine : N1-Acetylspermidine shows promise as a urinary biochemical marker for colon cancer in experimental models, with significant elevations observed in cancerous conditions (Halline et al., 1989).
Renal Cell Tumors : N1-Acetylspermidine forms a significant part of the polyamine pool in the RPMI mouse renal cell tumor, indicating its potential as a direct source for elevated urinary N1-Acetylspermidine in renal cell carcinomas (Pine et al., 1989).
Polyamine Catabolism in Cells : N1-Acetylspermidine accumulates in human and rodent cells under stress or in the late exponential phase of growth, highlighting its role in polyamine catabolism and response to environmental stress (Carper et al., 1991).
Future Directions
properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162175 | |
Record name | N(1)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N1-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N1-Acetylspermidine | |
CAS RN |
14278-49-0 | |
Record name | N1-Acetylspermidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(1)-Acetylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(1)-Acetylspermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Acetylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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